2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide involves several steps. One common method includes the reaction of cyclopropylamine with 1-methylpyrrolidine-3-carboxaldehyde, followed by the addition of acetic anhydride to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar compounds to 2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide include:
2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
2-Amino-N-cyclopropyl-N-((1-ethylpyrrolidin-3-yl)methyl)acetamide: This compound features an ethyl group instead of a methyl group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-5-4-9(7-13)8-14(10-2-3-10)11(15)6-12/h9-10H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILUFBNCTQTKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C2CC2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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